1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane
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Overview
Description
1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane is a complex organic compound characterized by the presence of multiple sulfonyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The sulfonyl groups play a crucial role in these interactions, potentially leading to the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[(4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}phenyl)sulfonyl]benzene
- 4-Chlorophenyl phenyl sulfone
Uniqueness
1-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane is unique due to its azepane ring structure combined with multiple sulfonyl and chlorophenyl groups
Properties
IUPAC Name |
1-[4-[4-(4-chlorophenyl)sulfonylphenyl]phenyl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO4S2/c25-21-9-15-23(16-10-21)31(27,28)22-11-5-19(6-12-22)20-7-13-24(14-8-20)32(29,30)26-17-3-1-2-4-18-26/h5-16H,1-4,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQKTSMWNFHLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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